molecular formula C25H26N2O3 B11406845 2-(3,4-dimethoxyphenyl)-1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11406845
M. Wt: 402.5 g/mol
InChI Key: ZGFCDOCALROGQD-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of applications in medicinal chemistry, particularly as pharmacophores in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzodiazole core can be reduced under hydrogenation conditions to form dihydrobenzodiazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinones, dihydrobenzodiazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylacetic acid
  • 2-(3,4-Dimethoxyphenyl)ethanol

Uniqueness

Compared to these similar compounds, 2-(3,4-DIMETHOXYPHENYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to its benzodiazole core and the presence of both methoxy and phenoxy groups

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-(4-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C25H26N2O3/c1-18-9-12-20(13-10-18)30-16-6-15-27-22-8-5-4-7-21(22)26-25(27)19-11-14-23(28-2)24(17-19)29-3/h4-5,7-14,17H,6,15-16H2,1-3H3

InChI Key

ZGFCDOCALROGQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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